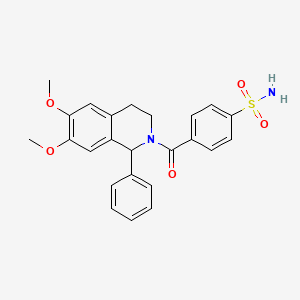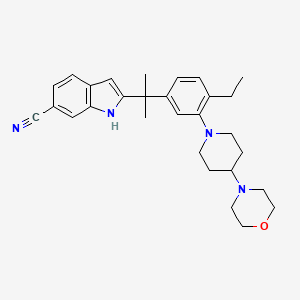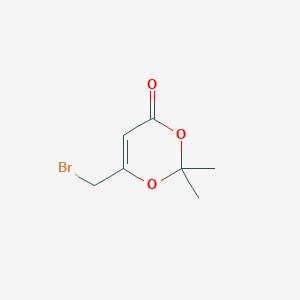
methyl 2-(4-(3-(4-(2,4-dimethoxybenzyl)-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-(3-(4-(2,4-dimethoxybenzyl)-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoate is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-(3-(4-(2,4-dimethoxybenzyl)-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoate typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the benzyl and methoxy groups through various substitution reactions. The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Methyl 2-(4-(3-(4-(2,4-dimethoxybenzyl)-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.
科学的研究の応用
Methyl 2-(4-(3-(4-(2,4-dimethoxybenzyl)-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of methyl 2-(4-(3-(4-(2,4-dimethoxybenzyl)-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific context of its use.
類似化合物との比較
Similar Compounds
Methyl 2-(4-(3-(4-(2,4-dimethoxybenzyl)-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)phenoxy)-2-methylpropanoate: This compound shares structural similarities with other triazole-based compounds, such as
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
特性
分子式 |
C33H39N3O6 |
|---|---|
分子量 |
573.7 g/mol |
IUPAC名 |
methyl 2-[4-[3-[4-[(2,4-dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazol-3-yl]propyl]phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C33H39N3O6/c1-23-10-12-25(13-11-23)21-36-32(38)35(22-26-16-19-28(39-4)20-29(26)40-5)30(34-36)9-7-8-24-14-17-27(18-15-24)42-33(2,3)31(37)41-6/h10-20H,7-9,21-22H2,1-6H3 |
InChIキー |
MQGWFACAHMGLIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C(=O)N(C(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)OC)CC4=C(C=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B12850145.png)
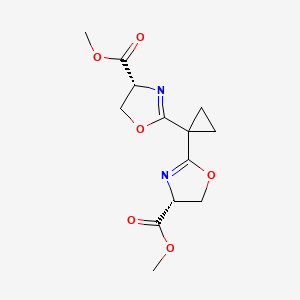



![7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12850177.png)
![N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B12850178.png)

![1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone](/img/structure/B12850186.png)
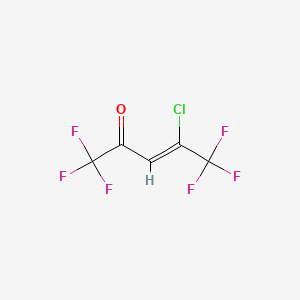
![3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
